molecular formula C11H19N B2517804 3,3-Dimethyl-1-pent-4-ynylpyrrolidine CAS No. 1566203-31-3

3,3-Dimethyl-1-pent-4-ynylpyrrolidine

Cat. No. B2517804
CAS RN: 1566203-31-3
M. Wt: 165.28
InChI Key: HIBXAOZYQDWXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including low-temperature conversions, intramolecular reactions, and multistep sequences. For instance, novel bicyclic pyridinols were synthesized using a multistep sequence involving a thermolytic intramolecular inverse-demand Diels-Alder reaction . Similarly, novel pyrrolidines linked to 1,2,3-triazoles were synthesized using click chemistry . These methods highlight the versatility in synthesizing pyrrolidine derivatives, which could be applicable to the synthesis of "3,3-Dimethyl-1-pent-4-ynylpyrrolidine."

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, often requiring advanced spectroscopic techniques for characterization. For example, the molecular structure of certain pyrrolidine derivatives was determined using single-crystal X-ray diffraction . Density functional theory (DFT) is also commonly used to optimize the geometry and study the electronic structure of these compounds . These studies provide a detailed understanding of the molecular structure, which is crucial for predicting the reactivity and properties of the compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, upon photolysis, a compound related to pyrrolidine underwent a 1,2-hydrogen migration to yield a different product . Schiff bases derived from 3,4-diaminopyridine reacted to form hydrogen-bonded dimers . These examples demonstrate the reactivity of pyrrolidine derivatives, which can be influenced by factors such as light exposure and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals were also examined . Additionally, the importance of hydrogen bonding in determining solubility and other physical properties was highlighted . These studies suggest that "3,3-Dimethyl-1-pent-4-ynylpyrrolidine" would likely exhibit properties influenced by its substituents and molecular geometry.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized using click chemistry, yielding high yields and showcasing potential for further functionalization and application in medicinal chemistry (Ince et al., 2020).
  • Research on nucleophilic substitution of pyridine derivatives has led to the development of new compounds with potential applications in chemical synthesis and drug development (Schmidt et al., 2002).

Medicinal Chemistry Applications

  • The anti-proliferative activities of synthesized compounds against human prostate cancer cells have been evaluated, with some compounds showing significant potential in delaying cancer cell proliferation, indicating their potential in cancer therapy (Ince et al., 2020).

Material Science and Catalysis

  • Studies on organocatalysts and their derivatives have shown effective catalysis in asymmetric Michael addition reactions, highlighting their potential in the development of new materials and catalytic processes (Yan-fang, 2008).

Antiviral and Pharmacokinetic Research

  • Novel inhibitors of human rhinovirus 3C protease have been developed, showing potent antiviral activity and favorable pharmacokinetics, suggesting potential applications in the treatment of viral infections (Patick et al., 2005).

properties

IUPAC Name

3,3-dimethyl-1-pent-4-ynylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-4-5-6-8-12-9-7-11(2,3)10-12/h1H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBXAOZYQDWXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CCCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-pent-4-ynylpyrrolidine

CAS RN

1566203-31-3
Record name 3,3-dimethyl-1-(pent-4-yn-1-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.